Neoandrographolide

Vue d'ensemble

Description

La néoandrographolide est un cristal colonnaire incolore isolé de la tige et des feuilles d’Andrographis paniculata, une plante largement utilisée en médecine traditionnelle dans le sud et le sud-est de l’Asie . Elle est l’un des principaux ingrédients actifs de diverses préparations pharmaceutiques contenant l’herbe Andrographis . La néoandrographolide a montré un potentiel dans le traitement de maladies telles que la dysenterie bactérienne aiguë, la gastro-entérite aiguë, les infections des voies respiratoires supérieures, et plus encore .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La néoandrographolide peut être extraite des feuilles et des tiges d’Andrographis paniculata en utilisant diverses techniques chromatographiques . Le processus d’extraction implique généralement des solvants comme le méthanol, l’éthanol, l’acétone et la pyridine . Le composé est ensuite purifié en utilisant la chromatographie liquide haute performance (CLHP) ou la chromatographie liquide à résolution rapide (RRLC) .

Méthodes de production industrielle : La production industrielle de néoandrographolide implique l’extraction à grande échelle à partir de plantes d’Andrographis paniculata. Les feuilles et les tiges sont récoltées, séchées, puis soumises à une extraction par solvant. L’extrait brut est ensuite purifié à l’aide de méthodes chromatographiques pour isoler la néoandrographolide .

Analyse Des Réactions Chimiques

Types de réactions : La néoandrographolide subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution . Ces réactions sont essentielles pour modifier le composé afin d’améliorer son activité biologique et son potentiel thérapeutique.

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant la néoandrographolide comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium . Les réactions sont généralement réalisées dans des conditions contrôlées pour garantir la formation du produit souhaité.

Principaux produits formés : Les principaux produits formés à partir des réactions de la néoandrographolide comprennent divers dérivés présentant des activités biologiques améliorées. Ces dérivés sont souvent testés pour leur efficacité dans le traitement de différentes affections médicales .

Applications de la recherche scientifique

La néoandrographolide a une large gamme d’applications dans la recherche scientifique. En chimie, elle est utilisée comme matière première pour synthétiser divers composés bioactifs . En biologie et en médecine, la néoandrographolide a montré un potentiel comme agent anti-inflammatoire, antioxydant et anticancéreux . Elle est également étudiée pour ses propriétés antivirales, en particulier contre le SRAS-CoV-2 . Dans l’industrie, la néoandrographolide est utilisée dans la formulation de produits pharmaceutiques pour traiter diverses infections et conditions inflammatoires .

Applications De Recherche Scientifique

Neoandrographolide, a diterpene lactone isolated from Andrographis paniculata, has demonstrated a range of biological activities, particularly in the context of anti-inflammatory and anticancer research .

Anti-inflammatory Applications

- In vivo studies Oral administration of this compound at 100-150 mg/kg significantly reduced vascular permeability caused by acetic acid in mice and suppressed ear edema induced by dimethyl benzene in mice .

- In vitro studies this compound inhibits the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-alpha) in lipopolysaccharide (LPS)-induced macrophages . It also suppresses phorbol-12-myristate-13-acetate (PMA)-stimulated respiratory bursts in a dose-dependent manner .

- Mechanism of action this compound's anti-inflammatory effects are related to its ability to suppress NO production in activated macrophages . In vitro, andrographolide inhibited NO production by 61.3±2.7%, 75.5±1.0%, and 83.3±1.6% for 2, 4, and 8 h pre-incubation, respectively. This compound showed a similar pattern of inhibition, but the effect was weaker than that of andrographolide .

Anticancer Applications

- Rab5 Inhibition this compound has been identified as a novel inhibitor of Rab5, a small GTPase that plays a crucial role in oncogenic signal transduction . It can occupy the surface groove of Rab5, competing with GDP/GTP for binding .

- Anti-invasion activities Andrographis paniculata elicits anti-invasion activities by suppressing TM4SF3 gene expression and by anoikis-sensitization in esophageal cancer cells .

Other Applications

Mécanisme D'action

La néoandrographolide exerce ses effets par le biais de multiples cibles moléculaires et voies. Elle inhibe la production de cytokines pro-inflammatoires comme le TNF-α, l’IL-1β et l’IL-6 en supprimant la voie de signalisation NF-κB . Elle module également la voie JAK/STAT, ce qui entraîne une réduction de l’inflammation et une réponse immunitaire accrue . De plus, la néoandrographolide s’est avérée inhiber la réplication de certains virus en interférant avec l’entrée virale et la réplication des gènes .

Comparaison Avec Des Composés Similaires

La néoandrographolide est souvent comparée à d’autres lactones diterpénoïdes trouvées dans Andrographis paniculata, telles que l’andrographolide, la désoxyandrographolide et la 14-désoxy-11,12-didéhydroandrographolide . Bien que tous ces composés partagent des propriétés anti-inflammatoires et antioxydantes similaires, la néoandrographolide est unique dans sa capacité à inhiber la production de NO induite par les lipopolysaccharides et la libération d’endotheline . Cela la rend particulièrement efficace dans le traitement des conditions associées au stress oxydatif et à l’inflammation.

Liste des composés similaires :- Andrographolide

- Désoxyandrographolide

- 14-désoxy-11,12-didéhydroandrographolide

- 14-désoxyandrographolide

La néoandrographolide se distingue par sa structure moléculaire unique et ses activités biologiques spécifiques, ce qui en fait un composé précieux dans les applications de recherche et thérapeutiques.

Activité Biologique

Neoandrographolide (NAP) is a bioactive compound derived from the plant Andrographis paniculata, known for its diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and hypolipidemic properties, supported by relevant research findings and case studies.

1. Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, particularly through the inhibition of pro-inflammatory cytokines. Research has shown that NAP can suppress tumor necrosis factor-alpha (TNF-α) release in human monocyte cell lines (THP-1) when induced by lipopolysaccharides (LPS). In a study, isolated this compound demonstrated an IC50 value of 22.59 μg/ml for cytotoxicity and effectively inhibited TNF-α release compared to crude extracts from A. macrobotrys .

Table 1: Anti-inflammatory Effects of this compound

| Study | Model | Treatment | Result |

|---|---|---|---|

| Bhat et al. (2021) | THP-1 cells | NAP (isolated) | Significant TNF-α inhibition |

| Bhat et al. (2021) | Mice | Oral NAP (150 mg/kg) | Reduced ear edema induced by dimethyl benzene |

2. Anticancer Activity

Recent studies have identified this compound as a potential inhibitor of Rab5, a small GTPase involved in oncogenic signaling pathways. High-throughput virtual screening revealed that NAP binds to the GTPase groove of Rab5, inhibiting its activation and subsequently blocking EGFR degradation and ERK signaling-mediated cell proliferation . This mechanism positions this compound as a promising candidate for cancer therapy.

Table 2: Anticancer Mechanism of this compound

| Mechanism | Effect |

|---|---|

| Rab5 Inhibition | Blocks EGFR degradation |

| ERK Signaling | Reduces cell proliferation |

3. Hypolipidemic Effects

This compound has also been studied for its hypolipidemic properties. In animal models, both NAP and andrographolide were shown to reduce levels of triglycerides and low-density lipoprotein cholesterol in hyperlipidemic mice and rats. A significant decrease in plasma total cholesterol levels was observed with dosages of 100 mg/kg . This suggests that NAP may offer cardiovascular protection through lipid regulation.

Table 3: Hypolipidemic Effects of this compound

| Study | Model | Dosage | Result |

|---|---|---|---|

| Chen et al. (2012) | Hyperlipidemic mice/rats | 100 mg/kg | Decreased triglycerides and LDL cholesterol |

4. Additional Biological Activities

In addition to the aforementioned effects, this compound has demonstrated antioxidant properties and the ability to inhibit nitric oxide production in activated macrophages. The compound was found to inhibit nitric oxide synthase activity significantly, contributing to its anti-inflammatory profile .

Case Studies

Several studies have focused on the extraction and characterization of this compound from various Andrographis species. For instance, one study isolated NAP from A. macrobotrys using methanolic extracts and confirmed its structure through FTIR and NMR analysis . Such studies are crucial for understanding the pharmacological potential of this compound and its applications in medicine.

Propriétés

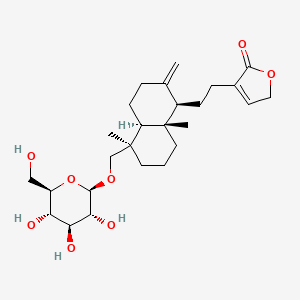

IUPAC Name |

4-[2-[(1R,4aS,5R,8aS)-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-15-5-8-19-25(2,14-33-24-22(30)21(29)20(28)18(13-27)34-24)10-4-11-26(19,3)17(15)7-6-16-9-12-32-23(16)31/h9,17-22,24,27-30H,1,4-8,10-14H2,2-3H3/t17-,18-,19-,20-,21+,22-,24-,25+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCYRQKJYWQXHG-RDNQFMDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CCC(=C)C2CCC3=CCOC3=O)C)COC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCC[C@@]2([C@@H]1CCC(=C)[C@H]2CCC3=CCOC3=O)C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904895 | |

| Record name | Neoandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27215-14-1 | |

| Record name | Neoandrographolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27215-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neoandrographolide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027215141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoandrographolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOANDROGRAPHOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XBY0Z806J2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.